Tricin Tricin 3',5'-di-O-methyltricetin is the 3',5'-di-O-methyl ether of tricetin. Known commonly as tricin, it is a constituent of rice bran and has been found to potently inhibit colon cancer cell growth. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a metabolite. It is a trihydroxyflavone, a dimethoxyflavone and a member of 3'-methoxyflavones. It is functionally related to a tricetin. It is a conjugate acid of a 3',5'-di-O-methyltricetin(1-).
Tricin is a natural product found in Trichoderma virens, Crocus heuffelianus, and other organisms with data available.
See also: Arnica montana Flower (part of); Elymus repens root (part of).
Brand Name: Vulcanchem
CAS No.: 520-32-1
VCID: VC21338553
InChI: InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3
SMILES: O=C1C=C(C2=CC(OC)=C(O)C(OC)=C2)OC3=C1C(O)=CC(O)=C3
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Tricin

CAS No.: 520-32-1

VCID: VC21338553

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Tricin - 520-32-1

Description

Tricin is a naturally occurring compound classified as an O-methylated flavone, a type of flavonoid. It is primarily found in rice bran and sugarcane, among other plant sources . This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Biosynthesis

The biosynthesis of tricin involves several enzymatic steps starting from the phenylpropanoid and polyketide pathways. The process begins with the formation of naringenin chalcone and naringenin, which are then converted into apigenin by chalcone synthase and chalcone isomerase. Apigenin is further transformed into tricetin by flavonoid 3',5'-hydroxylase, and subsequent methylation by 3'-O-methyltransferase and 5'-O-methyltransferase yields tricin .

Biological Activities

Tricin exhibits a range of biological activities, including anti-inflammatory, anti-allergic, and antiviral properties. It has been shown to inhibit human cytomegalovirus (HCMV) replication by targeting CDK9 . Additionally, tricin derivatives have demonstrated enhanced anti-inflammatory and anti-allergic activities compared to tricin itself .

Neuroprotective Effects

Recent studies have highlighted tricin's neuroprotective effects, particularly in models of cerebral ischemia/reperfusion injury. Tricin has been found to improve cognitive function, reduce brain damage, and inhibit neuronal apoptosis in such models . It also modulates inflammatory responses and activates the AKT signaling pathway, contributing to its neuroprotective effects .

Metabolic Regulation

Tricin-enriched extracts from certain plants have been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and mitigating oxidative stress through AMPK-dependent pathways .

Pharmacokinetics

Pharmacokinetic studies on tricin have revealed its bioavailability and distribution characteristics. After oral administration, tricin exhibits a significant increase in its apparent volume of distribution, which may be influenced by the dose and volume of the administered agent .

CAS No. 520-32-1
Product Name Tricin
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3
Standard InChIKey HRGUSFBJBOKSML-UHFFFAOYSA-N
SMILES O=C1C=C(C2=CC(OC)=C(O)C(OC)=C2)OC3=C1C(O)=CC(O)=C3
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Boiling Point 598.544°C at 760 mmHg
Melting Point 289~291℃
Synonyms 5,7,4'-trihydroxy-3',5'-dimethoxy-flavone
5,7,4'-trihydroxy-3',5'-dimethoxyflavone
tricin
Reference 1: Shalini V, Jayalekshmi A, Helen A. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats. Mol Immunol. 2015 Aug;66(2):229-39. doi: 10.1016/j.molimm.2015.03.004. Epub 2015 Mar 31. PMID: 25839778. 2: Mu Y, Li L, Hu SQ. Molecular inhibitory mechanism of tricin on tyrosinase. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Apr 15;107:235-40. doi: 10.1016/j.saa.2013.01.058. Epub 2013 Feb 1. PMID: 23434549. 3: Lee SS, Baek YS, Eun CS, Yu MH, Baek NI, Chung DK, Bang MH, Yang SA. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia. Biosci Biotechnol Biochem. 2015;79(5):700-6. doi: 10.1080/09168451.2014.997184. Epub 2015 Jan 6. PMID: 25559019.
PubChem Compound 5281702
Last Modified Aug 15 2023

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